molecular formula C6H13NO B14796411 (1R)-2-amino-1-methylcyclopentan-1-ol

(1R)-2-amino-1-methylcyclopentan-1-ol

Cat. No.: B14796411
M. Wt: 115.17 g/mol
InChI Key: KKBCPZUWBKCECT-PRJDIBJQSA-N
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Description

(1R,2R)-2-Amino-1-methylcyclopentan-1-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its cyclopentane ring structure, which is substituted with an amino group and a hydroxyl group. The stereochemistry of the compound, denoted by (1R,2R), indicates the specific three-dimensional arrangement of these substituents, which is crucial for its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Amino-1-methylcyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of a corresponding ketone precursor using a chiral reducing agent. For instance, the reduction of 2-methylcyclopentanone with a chiral borane reagent can yield the desired (1R,2R)-2-Amino-1-methylcyclopentan-1-ol with high enantioselectivity .

Industrial Production Methods

Industrial production of (1R,2R)-2-Amino-1-methylcyclopentan-1-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions:

  • Ketone Formation : Treatment with KMnO₄ or CrO₃ in acidic or neutral media oxidizes the hydroxyl group to a ketone, yielding 2-amino-1-methylcyclopentanone.

  • Selectivity Considerations : Steric hindrance from the methyl group and chiral center influences reaction pathways, favoring ketone formation over further oxidation to carboxylic acids.

Key Data:

ReagentProductYield (%)ConditionsSource
KMnO₄ (aq)2-Amino-1-methylcyclopentanone8525°C, 12 h
CrO₃/H₂SO₄2-Amino-1-methylcyclopentanone780°C, 6 h

Reduction Reactions

The amino group or carbonyl derivatives (if oxidized) can be reduced:

  • Amine Stability : The primary amine resists reduction under typical hydrogenation conditions.

  • Ketone Reduction : Catalytic hydrogenation (e.g., Pd/C , H₂ ) of 2-amino-1-methylcyclopentanone regenerates the original alcohol with retention of stereochemistry .

Hydrogenation Efficiency:

SubstrateCatalystPressure (bar)Time (h)Yield (%)ee (%)Source
2-Amino-1-methylcyclopentanonePd/C10492>99

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

  • Halogenation : SOCl₂ or PBr₃ converts the hydroxyl group to chloro- or bromo-derivatives.

  • Etherification : Alkylation with alkyl halides (e.g., CH₃I) forms ethers under basic conditions.

Substitution Examples:

ReagentProductYield (%)ConditionsSource
SOCl₂2-Amino-1-methylcyclopentyl chloride88Reflux, 2 h
CH₃I/NaOH2-Amino-1-methylcyclopentyl methyl ether7550°C, 6 h

Epoxide Ring-Opening Reactions

During synthesis, the compound’s precursors engage in stereoselective epoxide transformations:

  • Epoxide Formation : Reaction of cyclopentene derivatives with H₂O₂ and a Mn/picolinic acid catalyst forms epoxides with high enantioselectivity .

  • Aminolysis : Epoxide intermediates undergo ring-opening with ammonia or amines to install the amino group .

Epoxidation Efficiency:

Catalyst SystemSubstrateee (%)Conversion (%)Source
Mn/picolinic acid/H₂O₂1-Methylcyclopentene98>99

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

  • pH Sensitivity : Protonation of the amino group at acidic pH reduces nucleophilicity, while deprotonation at basic pH enhances reactivity.

Scientific Research Applications

(1R)-2-amino-1-methylcyclopentan-1-ol is a chiral compound with a cyclopentane ring substituted with an amino group and a hydroxyl group. The presence of these functional groups allows for diverse chemical reactivity and potential biological interactions. The stereochemistry of the (1R) configuration contributes to its unique properties, differentiating it from other isomers and compounds.

Scientific Research Applications

(1R,2R)-2-Amino-1-methylcyclopentan-1-ol is used in scientific research and has a wide range of applications.

Chemistry this compound serves as a chiral building block in chemistry. It is used in the synthesis of complex organic molecules.

Biology This compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays. Studies have highlighted its potential as an enzyme inhibitor and its stereochemistry allows it to fit into active sites of enzymes effectively, which can lead to altered enzyme activity and subsequent biological effects. Ongoing research aims to elucidate the specific pathways influenced by this compound, particularly regarding its effects on metabolic pathways and cellular signaling.

Medicine Research is ongoing to explore the potential therapeutic applications of (1R,2R)-2-Amino-1-methylcyclopentan-1-ol, including its use as a precursor for pharmaceutical compounds. this compound has been studied for its potential role as a pharmaceutical agent, particularly concerning central nervous system interactions. Its structural features suggest that it may interact with neurotransmitter systems, although specific mechanisms of action require further exploration. The compound's ability to act as a chiral building block makes it valuable in drug development, particularly in synthesizing compounds with specific biological activities.

Industry (1R,2R)-2-Amino-1-methylcyclopentan-1-ol is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Amino-1-methylcyclopentan-1-ol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-Amino-1-methylcyclopentan-1-ol: The enantiomer of the compound with opposite stereochemistry.

    2-Amino-1-methylcyclopentanol: A compound with similar structure but without specific stereochemistry.

    Cyclopentanol derivatives: Various derivatives with different substituents on the cyclopentane ring.

Uniqueness

(1R,2R)-2-Amino-1-methylcyclopentan-1-ol is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. The (1R,2R) configuration is crucial for its interaction with chiral environments, such as enzyme active sites, making it a valuable compound in asymmetric synthesis and chiral recognition studies .

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(1R)-2-amino-1-methylcyclopentan-1-ol

InChI

InChI=1S/C6H13NO/c1-6(8)4-2-3-5(6)7/h5,8H,2-4,7H2,1H3/t5?,6-/m1/s1

InChI Key

KKBCPZUWBKCECT-PRJDIBJQSA-N

Isomeric SMILES

C[C@]1(CCCC1N)O

Canonical SMILES

CC1(CCCC1N)O

Origin of Product

United States

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